Zinc(1+), bromo-
Description
Zinc(1+), bromo- (synonym: bromozinc(1+)) is a zinc cation complex with a bromo ligand, primarily used for industrial applications . While its exact structure and reactivity remain underexplored in the provided evidence, it can be inferred to share characteristics with other zinc halides (e.g., ZnCl, ZnI) and bromo-substituted compounds.
Properties
CAS No. |
23732-82-3 |
|---|---|
Molecular Formula |
BrZn+ |
Molecular Weight |
145.3 g/mol |
IUPAC Name |
bromozinc(1+) |
InChI |
InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |
InChI Key |
ZXCTUBXTVRUBOH-UHFFFAOYSA-M |
Canonical SMILES |
[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc(1+), bromo- can be synthesized through several methods. One common method involves the direct reaction of zinc metal with bromine gas. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:
Zn+Br2→ZnBr2
Another method involves the reaction of zinc oxide with hydrobromic acid:
ZnO+2HBr→ZnBr2+H2O
Industrial Production Methods
In industrial settings, zinc bromide is often produced by the reaction of zinc sulfate with sodium bromide in an aqueous solution. The resulting zinc bromide is then purified through crystallization:
ZnSO4+2NaBr→ZnBr2+Na2SO4
Chemical Reactions Analysis
Reaction with Nucleophiles
BrZn⁺ undergoes nucleophilic substitution reactions, where the bromine atom acts as a leaving group. For instance, organozinc bromides (e.g., alkylzinc bromides) react with nucleophiles like water or alcohols to form zinc hydroxides or alkoxides, respectively. This reactivity is consistent with the general behavior of organometallic zinc species .
Mechanism :
The zinc center facilitates cleavage of the carbon-bromine bond, enabling nucleophilic attack.
Example :
textR-Zn⁺-Br + Nu⁻ → R-Zn⁺-Nu + Br⁻
(R = alkyl/aryl group, Nu⁻ = nucleophile)
Participation in Organometallic Reactions
BrZn⁺ may act as an intermediate in reactions involving zinc-bromine complexes. For example, in the Blaise reaction, zinc metal reacts with α-bromoesters and nitriles to form β-ketoesters via a metaloimine intermediate . While this reaction primarily involves elemental zinc, analogous zinc-bromine species could participate in similar organometallic pathways.
Mechanism Highlights :
-
Formation of an organozinc complex (e.g., ZnBr) from zinc and bromine-containing substrates.
-
Attack by nitriles on the zinc-bromine complex to form intermediates.
Electrochemical Reduction
In ionic liquid systems, zinc electrodes can reduce brominated aromatic compounds (e.g., 1-bromo-4-nitrobenzene) to form arylzinc species . While BrZn⁺ is not directly formed here, zinc-bromine interactions are critical to the electron transfer process.
Key Observations :
-
Reduction occurs via an EC (electrochemical-chemical) mechanism.
-
Zinc reacts with bromide radicals generated during reduction, forming transient organozinc intermediates .
Comparative Analysis of Reaction Conditions
Structural and Reactivity Insights
BrZn⁺ exhibits a linear structure with a Zn-Br bond, as indicated by its SMILES notation [Zn+]Br . The +1 charge on zinc enhances its electrophilicity, making it reactive toward nucleophiles and electron-rich substrates. This reactivity aligns with other zinc-bromine complexes used in organometallic chemistry .
Scientific Research Applications
Zinc(1+), bromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in zinc-based medications.
Industry: Used in the production of transparent window materials for high-gamma radiation environments and in zinc-bromine flow batteries for energy storage
Mechanism of Action
The mechanism of action of zinc(1+), bromo- involves its ability to donate or accept electrons in redox reactions. In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function. The bromide ion can also participate in substitution reactions, making zinc bromide a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Zinc Halides: Structural and Reactivity Trends
Zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) exhibit distinct properties based on halogen electronegativity and ionic radius. Bromozinc(1+) likely follows trends observed in these compounds:
- Solubility : Zinc bromide (ZnBr₂) is highly soluble in water, whereas ZnCl₂ and ZnI₂ show moderate solubility. Bromozinc(1+) may exhibit intermediate solubility, but data are unavailable.
- Stability : Larger halides (e.g., I⁻) form less stable complexes with Zn²⁺ due to weaker electrostatic interactions. Bromozinc(1+), with a smaller Br⁻ ligand, may demonstrate higher stability than ZnI analogs.
Bromo-Substituted Compounds in Computational Chemistry
The SAMPL6 pKa challenge highlighted systematic prediction errors for bromo-containing molecules, including macroscopic pKa deviations . For example:
Electrochemical Performance
γ-Bromo-γ-butyrolactone, a bromo-substituted ester, reduces battery lifetime in LiBF₄/PC electrolytes compared to non-halogenated esters . By analogy, bromozinc(1+) might similarly degrade electrochemical systems if used as an additive. Key comparisons:
- Additive Effects: Non-halogenated esters (e.g., propionic acid ethyl ester) enhance solid-electrolyte interphase (SEI) formation, while bromo-substituted analogs destabilize cells .
- Mechanistic Similarities : Bromozinc(1+) could interfere with SEI stability in zinc-ion batteries, though direct evidence is lacking.
Data Table: Inferred Properties of Zinc(1+), Bromo- and Analogs
Research Findings and Implications
- Computational Limitations : Bromo-substituents in zinc complexes may exacerbate pKa prediction inaccuracies, as seen in SAMPL6 . This necessitates improved parametrization in molecular modeling.
- Battery Applications : Bromo additives like γ-bromo-γ-butyrolactone impair performance, suggesting caution in using bromozinc(1+) for energy storage .
- Safety Profile : The absence of hazard classification for Zinc(1+), bromo- contrasts with well-documented risks of ZnBr₂ (corrosive, hygroscopic), indicating a need for further toxicological studies .
Stability and Reactivity Notes
- Reactivity : Bromozinc(1+) may undergo ligand exchange reactions more readily than ZnCl₂ due to Br⁻’s intermediate electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
